molecular formula C14H17ClN2O2 B1453996 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide CAS No. 946817-32-9

1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide

Cat. No. B1453996
M. Wt: 280.75 g/mol
InChI Key: IRIZASCTNCMXSH-UHFFFAOYSA-N
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Description

“1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide” is a small molecule with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 . It belongs to the class of organic compounds known as indolecarboxamides and derivatives .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including compounds structurally related to "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide," have shown significant antitumor activity. These derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their potential as new antitumor drugs. Some of these compounds have advanced past preclinical testing stages, highlighting the importance of structural elements in the synthesis of biologically active compounds with antitumor properties (Iradyan, Stepanyan, Arsenyan, & Iradyan, 2009).

Psychoactive Substance Analysis

MT-45, a novel psychoactive substance, has been studied for its availability, use, and effects. While structurally distinct, the research methodologies and analytical techniques used to study compounds like MT-45 can inform investigations into the effects and pharmacokinetics of "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide," especially considering its potential psychoactive or pharmacological effects (Siddiqi, Verney, Dargan, & Wood, 2015).

Receptor Ligand Synthesis

Arylcycloalkylamines and their derivatives play a crucial role in the development of antipsychotic agents. Studies on arylalkyl substituents have improved the potency and selectivity of binding affinity at D2-like receptors, which are significant in neuropsychiatric disorder treatments. The exploration of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrates the composite structure's impact on selectivity and potency at these receptors, suggesting that similar strategies could be applied to "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide" for targeting CNS receptors (Sikazwe et al., 2009).

Environmental Impact Assessment

The study of organochlorine compounds, including chlorophenols and their effects on the aquatic environment, provides insight into the environmental impact of related chlorinated compounds. These compounds exhibit moderate toxicity to mammalian and aquatic life, with persistence and bioaccumulation varying based on environmental conditions. Such research highlights the importance of assessing the environmental risks associated with the use and disposal of chlorinated compounds, including "1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide" (Krijgsheld & Gen, 1986).

properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-3-1-10(2-4-12)13(18)9-17-7-5-11(6-8-17)14(16)19/h1-4,11H,5-9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIZASCTNCMXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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